Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Overview
Description
Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H14O4S and a molecular weight of 242.3 g/mol . It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of oxetan-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxetan-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Hydrolysis: This reaction is usually performed in aqueous basic conditions, often using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are substituted oxetane derivatives and 4-methylbenzenesulfonic acid.
Hydrolysis: The primary products are oxetan-2-ylmethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Oxetan-2-ylmethyl 4-methylbenzenesulfonate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of Oxetan-2-ylmethyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various synthetic applications to introduce oxetane moieties into target molecules. The oxetane ring itself can influence the solubility, lipophilicity, and metabolic stability of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
Oxetan-2-ylmethanol: This compound is a precursor in the synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate and shares the oxetane ring structure.
4-Methylbenzenesulfonyl chloride: This reagent is used in the synthesis of this compound and contains the sulfonate group.
Uniqueness
This compound is unique due to the combination of the oxetane ring and the sulfonate group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Biological Activity
Oxetan-2-ylmethyl 4-methylbenzenesulfonate (CAS Number: 115845-51-7) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 242.3 g/mol. The compound features an oxetane ring, which is a four-membered cyclic ether known for its unique chemical properties that influence solubility, lipophilicity, and metabolic stability in drug design.
The biological activity of this compound primarily stems from its reactivity towards nucleophiles. The sulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various synthetic applications to introduce oxetane moieties into target molecules.
Key Reactions Involving this compound:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, leading to the formation of substituted oxetane derivatives.
- Hydrolysis : Hydrolysis reactions yield oxetan-2-ylmethanol and 4-methylbenzenesulfonic acid as primary products.
Pharmacological Research
This compound has been evaluated for its potential in drug development:
- Anti-inflammatory Activity : Compounds containing oxetane structures have shown promise as anti-inflammatory agents. For instance, derivatives similar to this compound have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
- Enzyme Inhibition : Research indicates that oxetane-containing compounds can act as enzyme inhibitors, which may be beneficial in treating various diseases by modulating enzyme activity.
Case Studies
Several studies have illustrated the biological relevance of compounds related to this compound:
Study | Findings |
---|---|
Study on Coumarin Derivatives | Coumarin derivatives with oxetane-like structures inhibited mast cell degranulation, suggesting potential for treating allergic responses by suppressing the ERK pathway activation. |
COX-2 Inhibition Research | A series of benzenesulfonamide derivatives were synthesized, leading to the identification of potent COX-2 inhibitors currently under clinical evaluation for inflammatory conditions. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of oxetan-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . This compound serves as a versatile building block for synthesizing more complex molecules in pharmaceutical and agrochemical research.
Industrial Production Methods
While specific large-scale production methods are not extensively documented, they generally follow laboratory synthesis protocols optimized for yield and purity using automated systems to control reaction parameters.
Properties
IUPAC Name |
oxetan-2-ylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSILSHSVRRBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552656 | |
Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115845-51-7 | |
Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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